molecular formula C12H23NO4 B6353489 3-{[(Tert-butoxy)carbonyl](butyl)amino}propanoic acid CAS No. 1049151-90-7

3-{[(Tert-butoxy)carbonyl](butyl)amino}propanoic acid

Cat. No.: B6353489
CAS No.: 1049151-90-7
M. Wt: 245.32 g/mol
InChI Key: XNUYSRFOECWJPP-UHFFFAOYSA-N
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Description

3-{(Tert-butoxy)carbonylamino}propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is often used in peptide synthesis and other organic transformations due to its stability and ease of removal under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the protection of the amine group with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

In an industrial setting, the production of 3-{(Tert-butoxy)carbonylamino}propanoic acid can be scaled up using continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amines and peptide chains, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{(Tert-butoxy)carbonylamino}propanoic acid has several applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is utilized in the study of protein structure and function by facilitating the synthesis of peptide analogs.

    Medicine: It serves as a building block for the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(Tert-butoxy)carbonylamino}propanoic acid is unique due to its specific combination of a Boc-protected amine and a butyl group, which provides distinct reactivity and stability characteristics. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required.

Properties

IUPAC Name

3-[butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-5-6-8-13(9-7-10(14)15)11(16)17-12(2,3)4/h5-9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUYSRFOECWJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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